4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine
Overview
Description
4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine is a derivative of pyridine . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
Trifluoromethylpyridines (TFMPs) and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure . The presence of these elements bestows many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
This compound acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical and Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . These elements bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Deprotometalation and Regioselectivity
A study by Hedidi et al. (2016) explored the deprotometalation of various methoxy- and fluoro-pyridines. This research showed efficient functionalization at specific positions of the pyridine ring, highlighting the chemical reactivity and potential applications of substituted pyridines, including 4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine in organic synthesis (Hedidi et al., 2016).
Synthesis of Poly-Substituted Pyridines
Chen et al. (2010) described a method for synthesizing poly-substituted pyridines, including 3-H, 3-F, and 3-trifluoromethyl pyridines. Their strategy involved breaking the C-F bond of the fluoroalkyl group, a technique that could be applied to this compound for creating variously substituted pyridines (Chen et al., 2010).
Docking and QSAR Studies for Kinase Inhibitors
Caballero et al. (2011) conducted docking and QSAR studies on pyridine derivatives, including those similar to this compound, to understand their role as c-Met kinase inhibitors. This research is vital for developing new pharmaceuticals targeting specific enzymes (Caballero et al., 2011).
Synthesis and Structural Studies
Bonacorso et al. (2003) investigated the synthesis and crystal structure of copper(II) chloride adducts with pyridine derivatives, which could include compounds similar to this compound. This research has implications for understanding the coordination chemistry of pyridine derivatives (Bonacorso et al., 2003).
Modulation of Chemical Reactions
Shigeno et al. (2019) demonstrated the deprotonative functionalization of pyridine derivatives with aldehydes, which may include this compound. Such studies expand the understanding of chemical reactions involving pyridines and their derivatives (Shigeno et al., 2019).
Mechanism of Action
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . They are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-fluoro-3-methoxy-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c1-13-5-4(8)2-3-12-6(5)7(9,10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLULTBFDNUIKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401249453 | |
Record name | 4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401249453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227581-11-4 | |
Record name | 4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401249453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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